molecular formula C14H25NO4 B8255493 Tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B8255493
M. Wt: 271.35 g/mol
InChI Key: DORRAJSJCALZIB-NFJWQWPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with a fused oxazolidine and piperidine ring system. This compound is primarily used as a chiral building block in pharmaceutical synthesis, leveraging its rigid spirocyclic framework to modulate biological activity and pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-10-11(16)14(9-18-10)5-7-15(8-6-14)12(17)19-13(2,3)4/h10-11,16H,5-9H2,1-4H3/t10-,11?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORRAJSJCALZIB-NFJWQWPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Structural Considerations

The target molecule features a spiro[4.5]decane core with a 2-oxa-8-azaspiro framework, a tertiary alcohol at C4, a methyl group at C3 (R-configuration), and a Boc-protected amine . Retrosynthetically, the molecule can be dissected into:

  • Spirocyclic backbone : Constructed via oxidative cleavage of tricyclo[5.2.2.0¹,⁵]undecane intermediates or cyclization of aminodiol precursors .

  • Stereochemical control : Achieved through chiral resolution, asymmetric catalysis, or diastereoselective alkylation .

  • Functionalization : Introduction of the hydroxyl and methyl groups via oxidation, reduction, or bridgehead substitution .

Synthesis via Boc-Protected Intermediate Deprotection

A widely reported method involves deprotection of a Boc-protected precursor. For example, 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes HCl-mediated deprotection in methanol to yield 2-oxa-8-azaspiro[4.5]decane . Adapting this approach for the target compound:

Procedure :

  • Starting material : (3R)-tert-butyl 4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is treated with methanolic HCl (3M) at 0–20°C for 24 hours .

  • Workup : Evaporation under reduced pressure, followed by purification via Amberlyst 26 ion exchange resin (eluent: methanol) .

  • Yield : ~88% after dichloromethane extraction and drying .

Key Data :

ParameterValueReference
Reaction temperature0–20°C
SolventMethanol
CatalystHCl (3M)
PurificationIon exchange chromatography

Stereoselective Synthesis via Oxidative Cleavage

A second route leverages oxidative cleavage of tricyclic intermediates, as demonstrated in spiro[4.5]decane syntheses :

Steps :

  • Tricyclic ketone formation : React cyclohexadiene derivatives with BF₃·MeOH to generate tricyclo[5.2.2.0¹,⁵]undecane intermediates .

  • Oxidative cleavage : Treat tricyclic ketones (e.g., 25a ) with ozone or Dess-Martin periodinane to yield spiro[4.5]decanes .

  • Reductive alkylation : Introduce the methyl group via Na/NH₃-mediated reduction followed by methyl iodide quenching .

Example :

  • Dess-Martin periodinane oxidizes (3S)-tert-butyl 4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate to a ketone intermediate, which is reduced to the R-configured alcohol using DIBALH .

Optimization :

  • Stereochemical inversion : Use chiral auxiliaries or enantioselective catalysts to achieve the desired (3R) configuration .

  • Yield improvement : Sequential ozonolysis and Jones oxidation enhance spiroacid formation (yield: 72–85%) .

Bridgehead Substitution Strategy

Bridgehead substitution offers an alternative for introducing the methyl group :

Procedure :

  • α-Methoxy carboxylic acid synthesis : React tricyclic ketones with methoxylating agents (e.g., MeONa).

  • Reductive alkylation : Treat with Na/NH₃ and methyl iodide to convert methoxy to methyl groups .

  • Boc protection : Use Boc anhydride in dichloromethane with DMAP catalysis .

Case Study :

  • Conversion of 35 (α-methoxy carboxylic acid) to 29a (α-methyl carboxylic acid) achieves 78% yield via Na/NH₃ and MeI .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldReference
Boc deprotectionHigh yield, simple stepsRequires Boc-protected precursor88%
Oxidative cleavageStereospecificMulti-step, costly reagents75–85%
Bridgehead substitutionDirect methyl introductionHarsh conditions (Na/NH₃)70–78%

Industrial-Scale Considerations

For large-scale production, the Boc deprotection method is preferred due to its simplicity and scalability . Key parameters:

  • Solvent selection : Methanol balances cost and reactivity .

  • Catalyst recycling : Amberlyst 26 resin can be regenerated via acid washing .

  • Purity control : Chromatography-free purification reduces costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with sodium periodate yields corresponding oxidized derivatives .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate serves as a building block for synthesizing potential therapeutic agents. Its unique spirocyclic structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating neurodegenerative diseases and other conditions.
  • Organic Synthesis
    • The compound is utilized as an intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential. Its structural features enable diverse chemical transformations, including oxidation, reduction, and substitution reactions.
  • Biological Studies
    • Due to its unique structure, the compound is a subject of interest in studying biological interactions and mechanisms. It has shown promise in modulating biological pathways relevant to neuroprotection and inflammation.

Neuroprotective Activity

Research indicates that compounds similar to tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane have shown protective effects against neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. These compounds can inhibit β-secretase activity and reduce amyloid aggregation, thereby offering potential therapeutic benefits in neurodegenerative conditions.

In Vitro Studies :
In vitro experiments have demonstrated that tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane can prevent cell death in astrocytes induced by amyloid-beta exposure. The compound exhibited a moderate reduction in cell death rates and decreased TNF-alpha production, indicating its potential role as a neuroprotective agent.

In Vivo Studies :
In vivo assessments using animal models suggest that while the compound shows promise in vitro, its efficacy may vary due to bioavailability issues when administered systemically. Treatments with similar compounds did not yield statistically significant improvements in cognitive function compared to established treatments like galantamine in scopolamine-induced models of Alzheimer's disease.

Mechanism of Action

The mechanism of action for tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1. Key Properties of Selected Spirocyclic Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups
Tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate C₁₃H₂₃NO₄ 257.33 Not provided 4-hydroxy, 3-methyl, Boc-protected
Tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate C₁₃H₂₃NO₄ 257.33 Ref: 10-F621734 Enantiomeric 3S configuration
Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate C₁₈H₂₄FN₂O₃ 341.40 1375303-54-0 4-fluorophenyl, 3-oxo
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate C₁₂H₂₂N₂O₂ 226.32 336191-17-4 Diaza spirocycle

Biological Activity

Tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 2172654-72-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H25NO4
  • Molecular Weight : 271.36 g/mol
  • IUPAC Name : this compound
  • Purity : 97%

Synthesis Methods

The synthesis of this compound involves several steps, typically starting from simpler precursors through methods such as:

  • Oxidation : Using sodium periodate to oxidize specific functional groups.
  • Reduction : Employing hydride reagents like sodium borohydride.
  • Substitution Reactions : Utilizing N,N-dimethylformamide dimethyl acetal in toluene for nitrogen substitutions.

These methods allow for the production of the compound with high purity suitable for biological studies .

The compound's mechanism of action is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurological functions. Its spirocyclic structure enables it to fit into specific binding sites, modulating enzyme activity and potentially influencing signaling pathways related to neurodegenerative diseases.

Pharmacological Effects

  • Neuroprotective Activity : Research indicates that compounds similar to tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane have shown protective effects against neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. These compounds can inhibit β-secretase activity and reduce amyloid aggregation, thereby offering potential therapeutic benefits in neurodegenerative conditions .
  • Cytokine Modulation : Studies have demonstrated that related compounds can lower levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid-beta, suggesting an anti-inflammatory mechanism that could contribute to their neuroprotective effects .

In Vitro Studies

In vitro experiments have shown that tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane can prevent cell death in astrocytes induced by amyloid-beta exposure. The compound exhibited a moderate reduction in cell death rates and decreased TNF-α production, indicating its potential role as a neuroprotective agent .

In Vivo Studies

In vivo assessments using animal models have indicated that while the compound shows promise in vitro, its efficacy may vary due to bioavailability issues when administered systemically. For instance, treatments with similar compounds did not yield statistically significant improvements in cognitive function compared to established treatments like galantamine in scopolamine-induced models of Alzheimer's disease .

Comparative Data Table

Property Tert-butyl (3R)-4-hydroxy... Similar Compounds
Molecular Weight271.36 g/molVaries (typically 250–300 g/mol)
Neuroprotective EffectModerateVariable
Cytokine ModulationDecreases TNF-αSimilar effects observed
Inhibition of β-secretaseYesYes
BioavailabilityModerateVaries widely

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing tert-butyl (3R)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multistep protocols involving spirocyclic intermediates. For example:

  • Step 1 : Boc protection of a spirocyclic amine using Boc₂O in dichloromethane with triethylamine and DMAP (94% yield) .

  • Step 2 : Reduction of a ketone intermediate using lithium triethylborohydride at -78°C in THF, followed by peroxide quenching (107% yield due to incomplete purification) .

  • Step 3 : Cyanide substitution via BF₃·Et₂O-mediated reaction with trimethylsilyl cyanide at -78°C (107% yield) .

  • Key Variables : Temperature control (-78°C for stereochemical fidelity), reagent stoichiometry (e.g., 1.5 equivalents of Boc₂O), and inert atmosphere (dry solvents) are critical for reproducibility.

    • Data Table : Comparative Synthesis Steps
StepReagents/ConditionsYieldKey Observations
Boc ProtectionBoc₂O, Et₃N, DMAP, CH₂Cl₂94%Exothermic reaction; DMAP accelerates acylation
Ketone ReductionLiEt₃BH, THF, -78°C107%Overestimated due to residual solvent
Cyanide SubstitutionTMSCN, BF₃·Et₂O107%Requires strict anhydrous conditions

Q. What safety protocols are recommended for handling this spirocyclic compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves inspected for integrity, chemical-resistant suits, and NIOSH-approved respiratory protection if aerosolization occurs .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile reagents (e.g., acetonitrile in reflux conditions) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination due to potential aquatic toxicity .

Advanced Research Questions

Q. How can stereochemical integrity at the 3R position be maintained during synthetic modifications, such as cyanide substitution?

  • Methodological Answer : The 3R configuration is sensitive to reaction temperature and Lewis acid choice. For example:

  • Low-Temperature Control : Cyanide substitution at -78°C with BF₃·Et₂O minimizes racemization by stabilizing transition states .

  • Stereochemical Monitoring : Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiopurity, as demonstrated for related spirocyclic compounds (95% ee achieved via iridium-catalyzed methods) .

    • Data Contradiction Analysis : reports a 107% yield for cyanide substitution, suggesting potential solvent retention or side-product formation. Cross-validate yields via quantitative NMR or LC-MS to resolve discrepancies .

Q. What analytical strategies are effective for characterizing spirocyclic conformations and functional group interactions?

  • Methodological Answer :

  • X-ray Crystallography : Resolve spirocyclic conformations (e.g., 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one) to confirm ring puckering and hydrogen-bonding networks .

  • Advanced NMR : Use 2D NOESY to analyze through-space interactions between the tert-butyl group and the spirocyclic oxygen, confirming steric effects on reactivity .

    • Data Table : NMR Chemical Shifts for Key Protons
Proton Positionδ (ppm)MultiplicityAssignment
tert-butyl C(CH₃)₃1.42Singlet9H, Boc group
Spirocyclic CH3.85Multiplet1H, 3R configuration

Q. How do structural modifications (e.g., hydroxyl vs. cyano substituents) impact the compound’s reactivity in downstream applications?

  • Methodological Answer :

  • Hydroxyl Group : Participates in hydrogen bonding, influencing solubility (e.g., tert-butyl 1-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is polar and prone to oxidation) .

  • Cyano Group : Enhances electrophilicity for nucleophilic additions (e.g., Grignard reactions) but requires stabilization via low-temperature protocols .

    • Contradiction Resolution : While reports successful cyanide substitution, notes missing data on hazardous decomposition products. Conduct thermal gravimetric analysis (TGA) to identify degradation thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.